Lanthanum chloride heptahydrate

Descripción

Significance of Lanthanum(III) Chloride Hydrates in Advanced Chemical Research

Lanthanum(III) chloride hydrates, including the heptahydrate form, are of considerable importance in advanced chemical research due to their unique properties as Lewis acids and their role in catalysis. sigmaaldrich.comfishersci.co.uk These compounds are relatively inexpensive, readily available, and moisture-stable, making them practical catalysts for a variety of organic transformations. sigmaaldrich.comchemicalbook.com Their versatility is demonstrated in their application across diverse fields such as petrochemical refining, organic synthesis, and materials science. chemimpex.comstanfordmaterials.com In petrochemical processes like Fluid Catalytic Cracking (FCC), lanthanum chloride enhances catalyst performance, leading to the efficient conversion of crude oil into valuable fuels. wikipedia.orgstanfordmaterials.com

The significance of lanthanum(III) chloride hydrates extends to environmental applications, where they are utilized in water treatment to remove phosphates and other pollutants. zegmetal.comsamaterials.com Furthermore, these compounds are integral to the development of advanced materials, including phosphors for LED lighting, high-performance capacitors, and specialty ceramics and glasses. zegmetal.comchemimpex.com Their ability to form complexes and their unique electronic and optical properties make them valuable in the synthesis of novel materials with tailored functionalities. chemimpex.com

Overview of Scholarly Investigations Pertaining to Lanthanum Chloride Heptahydrate

Scholarly investigations into this compound have illuminated its multifaceted nature and wide-ranging applicability. Research has extensively documented its catalytic efficacy in various organic reactions. For instance, it has been successfully employed as a catalyst in the Knoevenagel condensation for the preparation of substituted alkenes and in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Beyond its catalytic role, studies have explored its use as a precursor for the synthesis of advanced nanomaterials. sigmaaldrich.com For example, it is used to create lanthanum-based nanostructures and to fabricate zinc oxide nanoparticles with enhanced optical properties. sigmaaldrich.com Research has also demonstrated its utility in the synthesis of Fe–La composite (hydr)oxides for the removal of arsenic from water, highlighting its environmental remediation potential. sigmaaldrich.com

The physical and chemical properties of this compound have also been a subject of scholarly focus. Thermodynamic studies have investigated its thermal dehydration process, which is a critical step in the production of anhydrous lanthanum chloride required for molten salt electrolysis to produce lanthanum metal. tandfonline.com Quantum chemical and classical molecular dynamics simulations have been employed to understand the hydration of lanthanide chloride salts, providing insights into the behavior of these compounds in solution. umn.edu

Contemporary Research Challenges and Future Directions for this compound

Despite the extensive research, several challenges and opportunities for future investigation remain. A primary challenge lies in controlling the precise structure and properties of materials synthesized using this compound as a precursor. Further research is needed to develop more sophisticated synthetic methodologies that allow for fine-tuning the morphology and functionality of the resulting nanomaterials.

Future research is also directed towards expanding the catalytic applications of this compound. Investigating its potential in novel organic transformations and its role in green chemistry, such as in solvent-free reactions and the use of more environmentally benign reaction conditions, are promising areas of exploration. sigmaaldrich.comsigmaaldrich.com

Another key direction is the development of more efficient and cost-effective methods for its use in environmental remediation. This includes optimizing its application in water treatment for the removal of a wider range of pollutants and exploring its potential in air pollution control. stanfordmaterials.com

Finally, a deeper understanding of the fundamental mechanisms underlying its catalytic activity and its interactions at the molecular level will be crucial for designing next-generation catalysts and materials. Advanced characterization techniques and computational modeling will play a pivotal role in these future investigations.

Structure

2D Structure

Propiedades

IUPAC Name |

lanthanum(3+);trichloride;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFPDGIMPRFRJP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

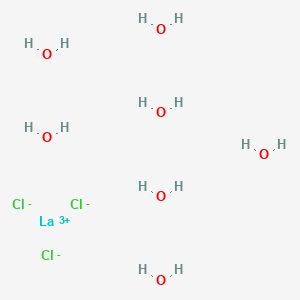

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H14LaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10099-58-8 (Parent) | |

| Record name | Lanthanum chloride heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90905297 | |

| Record name | Lanthanum chloride--water (1/3/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-84-0 | |

| Record name | Lanthanum chloride heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride--water (1/3/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM CHLORIDE HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936G1MX96X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Applications of Lanthanum Chloride Heptahydrate

Direct Synthesis Routes for Lanthanum Chloride Heptahydrate

The most common method for preparing this compound involves the reaction of a basic lanthanum precursor with hydrochloric acid, followed by crystallization from the aqueous solution.

Crystallization from Aqueous Hydrochloric Acid Solutions of Lanthanum Oxide, Hydroxide (B78521), or Carbonate

This compound is typically synthesized by dissolving lanthanum precursors such as lanthanum oxide (La₂O₃), lanthanum hydroxide (La(OH)₃), or lanthanum carbonate (La₂(CO₃)₃) in aqueous hydrochloric acid (HCl). google.comstackexchange.com The choice of precursor often depends on availability and reactivity. The general principle involves an acid-base reaction, forming the soluble lanthanum chloride salt, water, and carbon dioxide in the case of the carbonate precursor.

For instance, the reaction with lanthanum carbonate proceeds by dissolving the carbonate powder in dilute hydrochloric acid until the pH of the solution reaches a value of 2-3. google.com This is followed by a stirring period of 1 to 5 hours to ensure complete reaction. google.com The resulting solution is then filtered to remove any insoluble impurities. google.com Subsequently, the clarified filtrate undergoes evaporative concentration to increase the saturation of lanthanum chloride. google.com Upon cooling the concentrated solution, this compound crystallizes out. google.com The resulting crystals can then be separated from the mother liquor via filtration and centrifugation. google.com

The fundamental reactions for these synthesis routes are:

From Lanthanum Oxide: La₂O₃ + 6 HCl + 13 H₂O → 2 LaCl₃·7H₂O

From Lanthanum Hydroxide: La(OH)₃ + 3 HCl + 4 H₂O → LaCl₃·7H₂O

From Lanthanum Carbonate: La₂(CO₃)₃ + 6 HCl + 11 H₂O → 2 LaCl₃·7H₂O + 3 CO₂

The table below summarizes the precursors and general reaction conditions.

Table 1: Synthesis of this compound from Various Precursors

| Precursor | Chemical Formula | Reagent | Key Steps |

|---|---|---|---|

| Lanthanum Oxide | La₂O₃ | Hydrochloric Acid (HCl) | Dissolution, Filtration, Evaporation, Crystallization |

| Lanthanum Hydroxide | La(OH)₃ | Hydrochloric Acid (HCl) | Dissolution, Filtration, Evaporation, Crystallization |

Thermal Dehydration Pathways for Anhydrous Lanthanum(III) Chloride Production

While this compound is stable under standard conditions, many applications, particularly in organometallic synthesis and metallurgy, require the anhydrous form (LaCl₃). The production of anhydrous LaCl₃ from its hydrated salt is a delicate process that requires carefully controlled conditions to prevent the formation of undesirable byproducts.

Controlled Thermal Transformation in Inert or Hydrogen Chloride Atmospheres

The conversion of this compound to anhydrous lanthanum(III) chloride is achieved through controlled thermal dehydration. halide-crylink.com Simply heating the hydrated salt in the air is ineffective, as it leads to the formation of lanthanum oxychloride (LaOCl). halide-crylink.com To circumvent this, the dehydration must be performed very slowly, often under a stream of inert gas or, more effectively, in a hydrogen chloride (HCl) atmosphere. halide-crylink.com

A patented method details a multi-step heating process within a non-oxidation drying oven, which implies an inert atmosphere. google.com This procedure involves a sequential increase in temperature with holding periods at specific stages to gradually remove the water molecules. google.com

The table below outlines a typical multi-stage thermal dehydration process.

Table 2: Example of a Staged Thermal Dehydration Process for LaCl₃·7H₂O

| Step | Target Temperature | Insulation Time | Product Formed |

|---|---|---|---|

| 1 | 70 °C | 2 hours | LaCl₃·3H₂O |

| 2 | 160 °C | 2 hours | LaCl₃·H₂O |

| 3 | 250 °C | 4 hours | Anhydrous LaCl₃ |

Data sourced from a patented preparation method. google.com

Prevention of Lanthanum Oxychloride Formation during Dehydration

The primary challenge during the dehydration of this compound is the competing hydrolysis reaction, which forms lanthanum oxychloride (LaOCl). halide-crylink.com This side reaction becomes significant at elevated temperatures where water molecules are released and can react with the lanthanum chloride.

The formation of the oxychloride can be represented by the reaction: LaCl₃ + H₂O ⇌ LaOCl + 2 HCl

To suppress this reaction and favor the formation of anhydrous LaCl₃, the dehydration must be conducted under conditions that shift the equilibrium to the left. Performing the heating process very slowly is crucial. halide-crylink.com Furthermore, carrying out the dehydration in an atmosphere of dry hydrogen chloride gas provides an excess of HCl, which, according to Le Chatelier's principle, effectively inhibits the formation of lanthanum oxychloride. halide-crylink.com

This compound as a Precursor in Inorganic Material Synthesis

This compound is a versatile and economical precursor for the synthesis of a wide range of advanced inorganic materials. zegmetal.comsigmaaldrich.com

Synthesis of Lanthanum-Based Ceramics

Lanthanum chloride serves as a starting material for producing advanced lanthanum-based ceramics. zegmetal.com These materials are valued for their unique optical, electrical, and catalytic properties. For example, lanthanum chloride can be a precursor for lanthanum oxide (La₂O₃), a highly stable ceramic. One novel approach involves the direct conversion of lanthanum chloride to lanthanum oxide at high temperatures using an oxy-hydrogen flame pyrolysis route, which presents an alternative to traditional precipitation and roasting methods. researchgate.net

Furthermore, this compound is used in the sol-gel synthesis of doped ceramic nanoparticles. sigmaaldrich.com It can be employed as the lanthanum source to create materials like lanthanum/vanadium co-doped titanium dioxide (La/V co-doped TiO₂), which exhibit enhanced photocatalytic activity. sigmaaldrich.com The decomposition of lanthanum chloride-derived compounds at high temperatures is a fundamental step in obtaining the final ceramic oxides. nih.gov

Fabrication of High-Temperature Superconductors

Lanthanum-based compounds are at the forefront of research into high-temperature superconductivity. mdpi.comarxiv.org Notably, lanthanum superhydrides, such as LaH₁₀, have exhibited superconductivity at near room temperatures under extremely high pressures. mdpi.comwikipedia.org The synthesis of these materials often involves the use of lanthanum metal as a precursor, which itself can be produced from lanthanum chloride. beyondchem.com The pursuit of high-temperature superconductivity in hydrides is a significant area of materials science, with efforts focused on discovering materials that can operate at lower pressures. aps.org Recent studies have explored the synthesis of lanthanum-based superhydrides, like La₄H₂₃, at pressures below 100 GPa. aps.org

Production of Advanced Phosphors for Optoelectronic Applications

This compound is a key ingredient in the manufacturing of advanced phosphors used in various optoelectronic applications, including LED lighting. chemimpex.comcymitquimica.com These phosphors are often lanthanide-doped materials that can efficiently convert energy into light. For instance, lanthanum oxychloride (LaOCl), which can be synthesized from this compound, serves as a host material for phosphors when doped with other rare-earth elements like samarium (Sm³⁺). researchgate.net The synthesis of these materials can be achieved through various methods, including solid-state reactions and sol-gel processes. researchgate.net

Manufacturing of High-Performance Capacitors

In the realm of electronics, this compound plays a role in the production of high-performance capacitors. chemimpex.com These components are essential for energy storage in a multitude of electronic devices. The unique properties of lanthanum-containing materials contribute to the enhanced performance and efficiency of these capacitors. chemimpex.com

Synthesis of Lanthanum Oxide for Electronic Devices and Solid-State Batteries

Lanthanum oxide (La₂O₃) is a critical material in the fabrication of advanced electronic devices and solid-state batteries, and this compound serves as a precursor for its synthesis. chemimpex.comusc.edu One innovative method for preparing lanthanum oxide involves the hydrogen-oxygen flame pyrolysis of lanthanum chloride. usc.edu This technique offers a more environmentally friendly alternative to traditional precipitation and roasting processes by directly converting lanthanum chloride to lanthanum oxide at high temperatures. usc.edu

Preparation of Lanthanide Coordination Polymers

This compound is utilized in the synthesis of lanthanide coordination polymers. These complex structures are formed by the self-assembly of metal ions (lanthanides) and organic ligands. The resulting materials have potential applications in various fields, including catalysis and materials science. For example, researchers have synthesized complexes of lanthanum ions with alditols, where this compound was used as the source of the lanthanum ion. acs.org

Synthesis of Lanthanum Carbonate Dihydrate

This compound is a key starting material in the synthesis of lanthanum carbonate dihydrate (La₂(CO₃)₃·2H₂O). google.comgoogle.com A common method involves reacting an aqueous solution of this compound with a solution of a carbonate source, such as ammonium (B1175870) bicarbonate. google.comgoogle.com The reaction precipitates lanthanum carbonate hydrate (B1144303), which can then be isolated, washed to remove byproducts like ammonium chloride, and dried under specific conditions to obtain the desired dihydrate form. google.comgoogle.com This process is advantageous as it avoids the use of inorganic bases like sodium carbonate, which can lead to difficult-to-remove sodium salt impurities. google.com

Table 1: Synthesis of Lanthanum Carbonate Dihydrate

| Reactants | Product | Key Process Steps |

|---|

Precursor in Perovskite Nanoparticle Synthesis (e.g., LaSrMnO₃) via Mechanochemical Routes

This compound can be a precursor in the synthesis of perovskite nanoparticles, such as lanthanum strontium manganite (LaSrMnO₃). While various synthesis methods exist for perovskites, mechanochemical routes offer a solvent-free and often lower-temperature alternative. Although direct mechanochemical synthesis from this compound is not extensively detailed in the provided results, related molten salt synthesis methods for LaMnO₃ have been explored using lanthanum nitrate (B79036) as a precursor. researchgate.netbohrium.com These methods highlight the utility of lanthanide salts in producing complex oxide nanoparticles.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | LaCl₃·7H₂O |

| Lanthanum oxide | La₂O₃ |

| Lanthanum carbonate dihydrate | La₂(CO₃)₃·2H₂O |

| Lanthanum strontium manganite | LaSrMnO₃ |

| Lanthanum superhydride | LaH₁₀ |

| Lanthanum oxychloride | LaOCl |

| Samarium | Sm |

| Ammonium bicarbonate | (NH₄)HCO₃ |

| Ammonium chloride | NH₄Cl |

| Sodium carbonate | Na₂CO₃ |

| Lanthanum nitrate | La(NO₃)₃ |

| Lanthanum | La |

| Hydrogen | H |

| Cerium | Ce |

| Lithium chloride | LiCl |

| Potassium chloride | KCl |

| Sodium chloride | NaCl |

| Manganese(II) nitrate | Mn(NO₃)₂ |

| Nitric acid | HNO₃ |

| Paraffin oil | Not applicable |

| Ammonia borane | NH₃BH₃ |

| Palladium | Pd |

| Aluminum | Al |

| Antimony | Sb |

| Cesium chloride | CsCl |

| Lanthanum trichloride (B1173362) | LaCl₃ |

| Antimony sesquioxide | Sb₂O₃ |

| Lanthanum trihalides | LaX₃ (X=Br, I) |

| Carbon | C |

| Oxygen | O |

| Strontium | Sr |

| Manganese | Mn |

| Nitrogen | N |

| Boron | B |

| Bromine | Br |

Formation of Lanthanum Phosphate (B84403) Nanorods for Radiation Detection

Lanthanum phosphate (LaPO₄) nanomaterials, particularly in the form of nanorods, are of significant interest for applications in radiation detection. Their ability to act as scintillators, materials that emit light upon absorbing ionizing radiation, makes them suitable for this purpose. uni-tuebingen.de The synthesis of these nanostructures often employs this compound as the lanthanum source, due to its high reactivity and solubility.

Several synthetic strategies have been developed to control the size and morphology of lanthanum phosphate nanocrystals. One such method is the "Epoxide Route," a room-temperature process that allows for precise control over particle growth. researchgate.net This one-pot synthesis involves the reaction of a lanthanum salt, such as this compound, with a phosphate source in the presence of an epoxide. The epoxide acts as a proton scavenger, slowly increasing the pH of the reaction mixture and inducing the precipitation of LaPO₄. By adjusting the solvent system, for instance, by varying the proportions of organic co-solvents, it is possible to direct the morphology of the resulting nanocrystals, yielding shapes ranging from needles to urchin-like structures. researchgate.net

Another effective method for the synthesis of lanthanum phosphate nanocrystals is through ultrasonication. rsc.org This technique utilizes high-intensity ultrasound waves to create acoustic cavitation in the reaction solution, which promotes the formation and growth of nanoparticles. The process is rapid and can be performed in aqueous solutions without the need for complexing agents or surfactants. rsc.org By controlling parameters such as pH, highly uniform nanorods with diameters in the range of 5 to 9 nm can be produced. rsc.org

The resulting lanthanum phosphate nanorods can be doped with other rare-earth elements or used to encapsulate radionuclides for applications in targeted alpha therapy, a form of radiotherapy. organic-chemistry.org For instance, LaPO₄ nanoparticles have been synthesized to carry isotopes like Radium-223 (²²³Ra) and Radium-225 (²²⁵Ra), demonstrating their potential as carriers for radiotherapeutic agents. organic-chemistry.org The crystalline structure of these nanoparticles, typically the rhabdophane (B76276) phase, provides a stable host lattice for these radioactive ions. organic-chemistry.org

| Synthetic Method | Precursors | Key Reagents/Conditions | Resulting Nanostructure |

| Epoxide Route | This compound, Phosphoric acid | Epoxide (e.g., propylene (B89431) oxide), Organic co-solvents, Room temperature | Dumbbell, urchin, and needle-shaped particles (sub-200 nm to >5 µm) researchgate.net |

| Ultrasonication | This compound, Phosphoric acid | Aqueous solution, Ultrasonication, pH control | Nanorods (5-9 nm width) and nanoparticles rsc.org |

Synthesis of Rare-Earth Carbodiimides (e.g., La₂(CN₂)₃)

The synthesis of rare-earth carbodiimides, such as lanthanum carbodiimide (B86325) (La₂(CN₂)₃), presents unique challenges. While solid-state metathesis reactions are commonly employed for other rare-earth elements, this method has proven unsuccessful for the synthesis of La₂(CN₂)₃, often yielding lanthanum chloride carbodiimide (LaCl(CN₂)) instead. rsc.org A more effective approach involves a precursor route that utilizes lanthanum chloride as the starting material. rsc.org

This synthetic strategy begins with the preparation of a lanthanum cyanurate precursor. This is achieved by reacting an aqueous solution of lanthanum chloride with cyanuric acid and sodium hydroxide. rsc.org The resulting insoluble precipitate, the lanthanum cyanurate precursor, is then isolated and subjected to thermal decomposition. The conversion to lanthanum carbodiimide occurs in a series of steps, involving the loss of water, followed by the removal of cyanuric acid and carbon dioxide at elevated temperatures. rsc.org

This precursor-based method allows for the formation of pure La₂(CN₂)₃, which was previously considered the "missing link" in the series of rare-earth carbodiimides. rsc.org The resulting La₂(CN₂)₃ possesses a distinct crystal structure and can be doped with other elements, such as Cerium (Ce³⁺), to create phosphors with specific photoluminescent properties. rsc.org

| Reaction Step | Reactants | Conditions | Product |

| Precursor Formation | Lanthanum chloride, Cyanuric acid, Sodium hydroxide | Aqueous solution | Insoluble lanthanum cyanurate precipitate rsc.org |

| Thermal Decomposition | Lanthanum cyanurate precursor | Elevated temperatures | Lanthanum carbodiimide (La₂(CN₂)₃) rsc.org |

Preparation of Doped Nanomaterials with Enhanced Photocatalytic Activity (e.g., La/V co-doped TiO₂ nanoparticles)

This compound is also utilized in the synthesis of doped nanomaterials to enhance their functional properties, such as photocatalytic activity. A notable example is the preparation of lanthanum-doped titanium dioxide (TiO₂) nanoparticles. The introduction of lanthanum ions into the TiO₂ lattice can significantly improve its efficiency in degrading organic pollutants under illumination. rsc.org

One common synthetic approach is the coprecipitation method. rsc.org This technique involves the simultaneous precipitation of titanium and lanthanum hydroxides from a solution containing salts of both metals. This compound can serve as the lanthanum source, while a titanium salt like titanium tetrachloride is used for the titanium. The resulting precipitate is then washed, dried, and calcined at high temperatures (e.g., 800°C) to form the La-doped TiO₂ nanoparticles. rsc.org This method is advantageous due to its use of relatively inexpensive inorganic precursors and the absence of organic solvents. rsc.org

The enhanced photocatalytic activity of La-doped TiO₂ is attributed to several factors. The presence of La³⁺ ions can suppress the recombination of photogenerated electron-hole pairs, a key process that limits the efficiency of photocatalysts. rsc.org Furthermore, lanthanum doping can influence the crystalline structure of TiO₂, favoring the formation of the anatase phase, which is generally more photocatalytically active. rsc.org Research has shown that an optimal doping amount of lanthanum, typically around 1.0 wt.%, leads to the highest photocatalytic performance. rsc.org

Another method for preparing La-doped TiO₂ is the sol-gel process. In this approach, a titanium alkoxide is hydrolyzed in the presence of a lanthanum salt solution, such as one prepared from this compound. The resulting gel is then aged and calcined to produce the final doped material. While both methods are effective, studies have indicated that the coprecipitation method can yield catalysts with higher photocatalytic activities compared to the conventional sol-gel process. rsc.org

| Synthesis Method | Precursors | Key Process Steps | Effect of Lanthanum Doping |

| Coprecipitation | This compound, Titanium salt (e.g., TiCl₄) | Simultaneous precipitation, Washing, Drying, Calcination (e.g., 800°C) rsc.org | Enhanced photocatalytic activity, promotion of anatase phase, suppression of electron-hole recombination rsc.org |

| Sol-Gel | This compound, Titanium alkoxide (e.g., Ti(OBu)₄) | Hydrolysis and condensation, Gelation, Aging, Calcination | Improved photocatalytic activity |

Structural and Spectroscopic Elucidation of Lanthanum Chloride Heptahydrate and Its Derivatives

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, probes the vibrational motions of molecules. These techniques are highly sensitive to the local chemical environment, coordination, and bonding within a compound, making them ideal for studying the structure of lanthanum chloride in both solid and aqueous states.

Raman spectroscopy is a powerful in-situ technique for characterizing the speciation of lanthanum chloride in aqueous solutions. researchgate.net In solution, the La³⁺ ion exists as a hydrated aqua ion, [La(H₂O)ₙ]³⁺, and can form various chloro-aqua complexes depending on the chloride concentration and temperature. cdnsciencepub.comiaea.org

Studies have identified several species in lanthanum chloride solutions through Raman spectroscopy, including La(H₂O)₉³⁺, LaCl(H₂O)₈²⁺, and LaCl₂(H₂O)₆⁺. cdnsciencepub.comresearchgate.net The formation of these complexes is observed through the appearance of specific vibrational modes. A key band corresponding to the La-O stretching mode of the hydrated lanthanum ion is typically observed around 340 cm⁻¹. cdnsciencepub.com The formation of inner-sphere chloro-complexes gives rise to distinct La-Cl stretching modes. For example, the LaCl(H₂O)₈²⁺ and LaCl₂(H₂O)₆⁺ species have been identified by their La-Cl vibrational bands at approximately 234 cm⁻¹ and 221 cm⁻¹, respectively. cdnsciencepub.comresearchgate.net The intensity of these bands increases with chloride concentration and temperature, indicating a shift in equilibrium toward the formation of chloro-complexes. researchgate.netiaea.org

| Vibrational Mode | Species | Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| La-O Stretch | [La(H₂O)ₙ]³⁺ | ~340 | cdnsciencepub.com |

| La-Cl Stretch | LaCl(H₂O)₈²⁺ | ~234 | cdnsciencepub.comresearchgate.net |

| La-Cl Stretch | LaCl₂(H₂O)₆⁺ | ~221 | cdnsciencepub.comresearchgate.net |

Infrared (IR) spectroscopy is particularly useful for characterizing the water of hydration in solid LaCl₃·7H₂O. The water molecules within the crystal lattice have distinct vibrational modes—stretching and bending—that absorb IR radiation at specific frequencies. These frequencies are sensitive to the strength of the O-H bonds and the nature of hydrogen bonding within the crystal.

The IR spectrum of lanthanum chloride heptahydrate shows broad absorption bands in the high-frequency region (typically 3000-3600 cm⁻¹) corresponding to the O-H stretching vibrations of the water molecules. The broadening of these bands is indicative of extensive hydrogen bonding. A band in the region of 1600-1650 cm⁻¹ is assigned to the H-O-H bending vibration. The exact positions and shapes of these bands provide insight into the different environments of the water molecules within the crystal structure, distinguishing between coordinated water molecules and those held more loosely in the lattice. This technique can also be used to monitor the dehydration process of the heptahydrate, as the intensity of the water-related bands will decrease upon heating. While specific peak data for LaCl₃·7H₂O is not detailed in the provided search results, IR spectroscopy remains a standard method for confirming the presence of hydration water and studying its bonding environment in coordination complexes. researchgate.net

Synchrotron Radiation Techniques

For more advanced structural analysis, synchrotron radiation offers significant advantages over conventional laboratory X-ray sources. The extremely high brightness, tunable energy, and high collimation of synchrotron X-rays enable a range of sophisticated experiments that can provide unparalleled detail about the structure of lanthanum chloride.

Techniques such as high-resolution powder X-ray diffraction (HRPXRD) can resolve subtle peak splitting and broadening that may be missed with laboratory instruments, allowing for more accurate phase identification and lattice parameter determination.

Another powerful synchrotron-based technique is X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XAS is element-specific and sensitive to the local coordination environment of the absorbing atom (in this case, lanthanum). EXAFS can provide precise information about the number, type, and distance of neighboring atoms surrounding the La³⁺ ion, both in solid-state samples and in solution. This would allow for the direct determination of La-O and La-Cl bond distances and coordination numbers in aqueous species, complementing the information gained from Raman spectroscopy. XANES spectra are sensitive to the oxidation state and coordination geometry of the lanthanum ion. The use of these advanced techniques provides a deeper, more quantitative understanding of the complex structures of lanthanum chloride and its derivatives.

Nuclear Diffraction Studies of Hydration Shells

Neutron diffraction is a particularly effective method for determining the structure of hydrated materials because of its sensitivity to lighter elements like hydrogen (or its isotope deuterium, D). This technique allows for the precise localization of water molecules and the determination of their orientation relative to the central ion.

Studies on aqueous solutions of lanthanum chloride using neutron diffraction have provided a detailed picture of the hydration shell around the La³⁺ ion. These experiments have confirmed the presence of a well-defined first hydration sphere. The radial distribution function obtained from neutron diffraction data shows a peak for the La-O distance and another for the La-D distance, confirming the orientation of the water molecules with their oxygen atoms pointing towards the cation.

While comprehensive neutron diffraction data on the solid-state structure of this compound is less commonly reported in readily available literature, the technique has been widely applied to study the magnetic structure of various alloys and the structure of other crystalline materials. aps.orgresearchgate.net The principles of neutron diffraction make it an invaluable tool for determining the complete crystal structure of hydrated salts, including the positions of the hydrogen atoms in the water of crystallization.

Dielectric Relaxation Studies for Solution Structure

Dielectric relaxation spectroscopy probes the response of a material to an external oscillating electric field. For electrolyte solutions, this technique provides valuable information about ion hydration, ion pair formation, and the dynamics of water molecules.

Investigations of aqueous solutions of lanthanum chloride using dielectric relaxation spectroscopy have shown that the La³⁺ ion is strongly hydrated. rsc.org The analysis of the dielectric spectra allows for the identification of different solute-related relaxation modes at lower frequencies, which are attributed to the formation of various types of ion pairs. rsc.org

The study of simpler electrolyte solutions, such as sodium chloride, through molecular dynamics simulations and dielectric spectroscopy reveals that the dielectric response is primarily influenced by the first solvation shell of water molecules around the ions. nih.gov The ion-water cross-correlation contributes negatively to the total dielectric response, and the spectra of salt solutions often deviate from a single-Debye behavior, which can be described by a Cole-Cole fit. nih.gov While the purely ionic contribution to the dielectric response is negligible, it is the determining factor for the conductivity of the solution. nih.gov

Thermodynamic and Kinetic Investigations of Dehydration and Phase Transitions

Dehydration Mechanisms and Pathways of Lanthanum Chloride Heptahydrate

The dehydration of this compound does not occur in a single step but proceeds through the formation of lower hydrates before yielding the anhydrous salt.

The thermal dehydration of LaCl₃·7H₂O in an inert atmosphere, such as argon, reveals a multi-step process. researchgate.net The sequence and stoichiometry of water loss can vary depending on the specific experimental conditions. One observed pathway involves four distinct stages of mass loss, corresponding to the sequential removal of water molecules. researchgate.net

A common representation of the dehydration sequence is: LaCl₃·7H₂O → LaCl₃·6H₂O → LaCl₃·3H₂O → LaCl₃·H₂O → LaCl₃ halide-crylink.com

Another study describes a similar, though slightly different, pathway under an argon atmosphere, with the following steps:

LaCl₃·7H₂O → LaCl₃·6H₂O + H₂O (between 50°C and 119.3°C) researchgate.net

LaCl₃·6H₂O → LaCl₃·3H₂O + 3H₂O (between 119.3°C and 165.3°C) researchgate.net

LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O (between 165.3°C and 197.4°C) researchgate.net

LaCl₃·H₂O → LaCl₃ + H₂O (between 197.4°C and 237.8°C) researchgate.net

It is important to note that at higher temperatures, there is a risk of hydrolysis, leading to the formation of lanthanum oxychloride (LaOCl). halide-crylink.com To prevent this, the dehydration can be carried out in a stream of hydrogen chloride (HCl) gas. researchgate.net

Table 1: Stepwise Dehydration of LaCl₃·7H₂O in Argon Atmosphere researchgate.net

| Dehydration Step | Reactant | Products | Temperature Range (°C) |

| 1 | LaCl₃·7H₂O | LaCl₃·6H₂O + H₂O | 50 - 119.3 |

| 2 | LaCl₃·6H₂O | LaCl₃·3H₂O + 3H₂O | 119.3 - 165.3 |

| 3 | LaCl₃·3H₂O | LaCl₃·H₂O + 2H₂O | 165.3 - 197.4 |

| 4 | LaCl₃·H₂O | LaCl₃ + H₂O | 197.4 - 237.8 |

The kinetics of the dehydration process are significantly influenced by the partial pressure of water vapor in the surrounding atmosphere. researchgate.net An increase in water vapor pressure generally leads to a decrease in the rate of dehydration. This is because the dehydration reactions are reversible, and a higher concentration of water vapor in the gas phase shifts the equilibrium towards the hydrated forms.

Studies have shown that the areic reactivity of growth, a parameter in kinetic models, decreases as the water-vapor pressure increases. researchgate.net This indicates that the presence of water vapor hinders the progression of the dehydration front.

The shrinking core model has been successfully applied to analyze the dehydration kinetics of this compound. researchgate.net This model is often used for solid-gas reactions and assumes that the reaction starts at the outer surface of the solid particle and moves inwards, leaving a layer of the product (the lower hydrate (B1144303) or anhydrous salt). The unreacted core of the original hydrate shrinks over time.

According to this model, the rate of dehydration can be controlled by several factors, including:

Diffusion of water vapor through the product layer.

The chemical reaction at the interface between the reactant and product.

Mass transfer of water vapor from the outer surface of the particle to the bulk gas.

Research indicates that for the dehydration of lanthanum sulfate (B86663) heptahydrate, a similar compound, the growth of the new phase is the rate-determining step, which is consistent with the shrinking core model where the reaction at the interface is the controlling factor. researchgate.net

Thermodynamic Stability and Phase Equilibria in the LaCl₃–H₂O System

The thermodynamic stability of the various hydrates of lanthanum chloride and the phase equilibria in the lanthanum chloride-water system are crucial for controlling the dehydration process and for applications in areas like thermal energy storage. researchgate.net

Phase diagrams for the LaCl₃–H₂O system have been experimentally determined to provide a reliable understanding of the thermodynamic equilibrium, as literature data can be inconsistent. researchgate.netresearchgate.net These diagrams map the stable phases (solid hydrates, aqueous solution, and water vapor) as a function of temperature and composition (or water vapor pressure).

Experimental techniques such as dynamic transpiration have been employed to measure the equilibrium water vapor pressure over the different two-phase mixtures of lanthanum chloride hydrates (e.g., LaCl₃·7H₂O(s) + LaCl₃·3H₂O(s)). halide-crylink.com These measurements allow for the determination of the thermodynamic stability of the hydrates and the construction of the phase diagram.

For instance, the equilibrium water vapor pressure over different hydrate mixtures has been measured in specific temperature ranges:

LaCl₃·7H₂O(s) + LaCl₃·3H₂O(s): 327–334 K halide-crylink.com

LaCl₃·3H₂O(s) + LaCl₃·H₂O(s): 365–369 K halide-crylink.com

LaCl₃·H₂O(s) + LaCl₃(s): 391–396 K halide-crylink.com

These data are essential for defining the boundaries of the stability regions for each hydrate in the phase diagram.

Table 2: Experimentally Determined Temperature Ranges for Vapor Pressure Measurements of LaCl₃ Hydrate Mixtures halide-crylink.com

| Two-Phase Mixture | Temperature Range (K) |

| LaCl₃·7H₂O(s) + LaCl₃·3H₂O(s) | 327–334 |

| LaCl₃·3H₂O(s) + LaCl₃·H₂O(s) | 365–369 |

| LaCl₃·H₂O(s) + LaCl₃(s) | 391–396 |

Enthalpy and Entropy of Dehydration Reactions

The dehydration of this compound occurs in a stepwise manner, involving the formation of intermediate hydrates before yielding the anhydrous salt. The primary dehydration reactions are:

LaCl₃·7H₂O(s) ⇌ LaCl₃·3H₂O(s) + 4H₂O(g)

LaCl₃·3H₂O(s) ⇌ LaCl₃·H₂O(s) + 2H₂O(g)

LaCl₃·H₂O(s) ⇌ LaCl₃(s) + H₂O(g)

The standard molar enthalpies (ΔH°) and entropies (ΔS°) of these vaporization reactions have been determined from experimental data. These values are crucial for understanding the energy requirements and the degree of disorder associated with each dehydration step.

A study by Sahoo et al. provides the average standard molar enthalpies and entropies of vaporization for these reactions, as detailed in the table below. halide-crylink.com These values were calculated from the slope of the van 't Hoff plots derived from water vapor pressure measurements.

Table 1: Standard Molar Enthalpies and Entropies of Dehydration Reactions for Lanthanum Chloride Hydrates halide-crylink.com

| Dehydration Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|

| LaCl₃·7H₂O(s) → LaCl₃·3H₂O(s) + 4H₂O(g) | 61.7 ± 1.8 | 145.5 ± 5.0 |

| LaCl₃·3H₂O(s) → LaCl₃·H₂O(s) + 2H₂O(g) | 68.9 ± 4.7 | 145.5 ± 12.5 |

The positive enthalpy values indicate that the dehydration reactions are endothermic, requiring an input of energy to proceed. The positive entropy values signify an increase in disorder as solid-bound water molecules are released into the gaseous phase.

Measurement of Water Vapor Pressure over Hydrated Compounds

The thermodynamic stability of the different lanthanum chloride hydrates can be determined by measuring the equilibrium water vapor pressure over the compounds at various temperatures. The dynamic transpiration technique is a method employed for such measurements.

In this technique, an inert carrier gas is passed over the hydrated salt at a controlled temperature and flow rate. The mass loss of the sample over time is used to calculate the partial pressure of water vapor in equilibrium with the solid phases.

Research has established the following relationships for the water vapor pressure (pH₂O) as a function of temperature (T) for the different dehydration steps of this compound halide-crylink.com:

For the equilibrium LaCl₃·7H₂O(s) ⇌ LaCl₃·3H₂O(s) + 4H₂O(g):

ln(pH₂O/atm) = -7422(±211)/T + 17.5(±0.6) (in the temperature range of 327–334 K)

For the equilibrium LaCl₃·3H₂O(s) ⇌ LaCl₃·H₂O(s) + 2H₂O(g):

ln(pH₂O/atm) = -8287(±566)/T + 17.5(±1.5) (in the temperature range of 365–369 K)

For the equilibrium LaCl₃·H₂O(s) ⇌ LaCl₃(s) + H₂O(g):

ln(pH₂O/atm) = -8566(±346)/T + 16.4(±1.0) (in the temperature range of 391–396 K)

These equations are fundamental in constructing phase stability diagrams, which are essential for determining the optimal conditions for the preparation of anhydrous lanthanum chloride while avoiding the formation of lanthanum oxychloride. halide-crylink.com

Thermal Analysis Methodologies

Coupled Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) under Controlled Humidity

Coupled TG-DSC is a powerful thermal analysis technique for studying the dehydration of hydrated salts like this compound. This method simultaneously measures the change in mass (TG) and the heat flow (DSC) of a sample as a function of temperature or time in a controlled atmosphere.

By controlling the humidity of the atmosphere surrounding the sample, researchers can investigate the dehydration process under conditions that are relevant to industrial applications and can more accurately determine the thermodynamic equilibrium conditions. ises.org

Detailed Research Findings:

Studies using TG-DSC have elucidated the stepwise dehydration of LaCl₃·7H₂O. ises.orgurfu.ru The process is characterized by distinct mass losses corresponding to the release of a specific number of water molecules, accompanied by endothermic peaks in the DSC signal, confirming the energy absorbed during each dehydration step.

The theoretical mass losses for each dehydration step are as follows ises.org:

Step 1 (LaCl₃·7H₂O → LaCl₃·3H₂O): Loss of 4 water molecules, corresponding to a theoretical mass loss of approximately 19.4 wt%.

Step 2 (LaCl₃·3H₂O → LaCl₃·H₂O): Loss of 2 water molecules, corresponding to a theoretical mass loss of approximately 9.7 wt%.

Step 3 (LaCl₃·H₂O → LaCl₃): Loss of 1 water molecule, corresponding to a theoretical mass loss of approximately 4.9 wt%.

Experimental TG curves show that the decomposition temperature for each step is dependent on the heating rate; lower heating rates result in decomposition at lower temperatures. halide-crylink.com For example, at a heating rate of 0.5 K/min, the decomposition of the heptahydrate begins at a lower temperature than at a heating rate of 10 K/min. halide-crylink.com

Table 2: Dehydration Steps of LaCl₃·7H₂O and Corresponding Theoretical Mass Loss ises.org

| Dehydration Step | Reactant | Product | Water Molecules Lost | Theoretical Mass Loss (wt%) |

|---|---|---|---|---|

| 1 | LaCl₃·7H₂O | LaCl₃·3H₂O | 4 | 19.4 |

| 2 | LaCl₃·3H₂O | LaCl₃·H₂O | 2 | 9.7 |

The use of a controlled humidity generator coupled with the TG-DSC instrument allows for the precise determination of the onset temperature of each reaction at different water vapor pressures, enabling the construction of detailed thermodynamic phase diagrams. ises.org

Isothermal Fluidized-Bed Technique for Dehydration Studies

The isothermal fluidized-bed technique is another method employed for investigating the dehydration of hydrated chlorides. researchgate.net This technique is particularly useful for studying gas-solid reactions under conditions that approach equilibrium.

In this method, a bed of the hydrated salt particles is fluidized by a stream of inert gas at a constant temperature. The fluidization ensures excellent heat and mass transfer, allowing the dehydration reaction to proceed at a uniform rate throughout the bed.

Detailed Research Findings:

The isothermal fluidized-bed technique has been used to investigate the dehydration schemes of various rare-earth chlorides, including this compound. researchgate.net A key advantage of this method is that it can be operated at constant gas flow and temperature, leading to constant reaction rate regimes. researchgate.net

To prevent hydrolysis and the formation of oxychlorides, a small amount of hydrogen chloride (HCl) gas (around 1%) can be injected into the fluidizing gas stream. researchgate.net The progress of the dehydration to the monohydrate can be monitored by analyzing the composition of the outlet gas and by taking solid samples from the bed for chemical analysis. researchgate.net

While detailed quantitative data for this compound from this specific technique is not extensively published in readily available literature, the methodology has been established as a viable route for studying the dehydration of rare-earth chlorides and for determining their dehydration pathways under near-equilibrium conditions. researchgate.net This technique has been instrumental in suggesting the dehydration schemes for a wide range of rare-earth chlorides. researchgate.net

Aqueous Solution Chemistry and Lanthanum Iii Speciation

Hydration Structure of the Lanthanum(III) Cation in Aqueous Media

In an aqueous environment, the lanthanum(III) ion (La³⁺) is strongly hydrated, forming a well-defined primary hydration sphere where water molecules are directly coordinated to the metal center.

The primary hydration number, which is the number of water molecules in the first coordination sphere of the La³⁺ ion, has been a subject of extensive study. A consensus from various modern experimental and computational techniques indicates that the La³⁺ ion is predominantly hydrated by nine water molecules. researchgate.netresearchgate.net Techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy, X-ray and neutron diffraction, and molecular dynamics simulations have largely supported the nona-aqua complex, [La(H₂O)₉]³⁺, as the most stable species in dilute aqueous solutions. researchgate.netosti.govnih.gov

While a hydration number of nine is widely accepted, some studies suggest a dynamic equilibrium. For instance, quantum mechanical charge field (QMCF) molecular dynamics simulations have indicated the simultaneous presence of nona- and decahydrates ([La(H₂O)₁₀]³⁺), with minor contributions from an octahydrate ([La(H₂O)₈]³⁺), leading to a calculated average coordination number of 9.5. nih.gov Another EXAFS study reported an average coordination number of 9.2, further suggesting a mixture of coordination states in solution. nih.gov However, for light rare earth ions like lanthanum, the nona-hydrate is considered the principal form. researchgate.net

| Method | Reported Hydration Number | Reference |

|---|---|---|

| Raman Spectroscopy | 9 | nih.gov |

| Dielectric Relaxation Spectroscopy | 9 | researchgate.net |

| Molecular Dynamics & DFT | 9 | researchgate.netscholaris.ca |

| QMCF-MD Simulation | 9.5 (average of 8, 9, and 10) | nih.gov |

| EXAFS | 9.2 | nih.gov |

The spatial arrangement of the nine water molecules around the La³⁺ ion is not random. The established coordination geometry for the [La(H₂O)₉]³⁺ complex is a tricapped trigonal prism (TTP). nih.govresearchgate.netacs.org In this structure, six water molecules form a trigonal prism around the central lanthanum ion, and the remaining three water molecules "cap" the rectangular faces of the prism. cdnsciencepub.com

Computational models have shown that the water molecules in the equatorial (capping) positions are bonded more weakly and are at a greater distance from the La³⁺ ion compared to the six water molecules at the vertices of the prism. cdnsciencepub.com This structural feature is significant as it suggests that the capping water molecules are more susceptible to substitution by other ligands, such as chloride ions. cdnsciencepub.com The first hydration shell of the La³⁺ ion is known to be highly dynamic, with rapid rearrangements in its coordination geometry. nih.govacs.org

Formation and Characterization of Lanthanum(III) Chloride Complexes in Solution

In the presence of chloride ions, the hydrated lanthanum cation can form complexes where chloride ions associate with the [La(H₂O)₉]³⁺ species. This association can occur through different mechanisms, leading to the formation of distinct types of complexes.

The interaction between the hydrated lanthanum ion and chloride ions can result in the formation of both inner-sphere and outer-sphere complexes.

Inner-sphere complexes are formed when one or more water molecules from the primary hydration shell are displaced by a chloride ion, which then binds directly to the La³⁺ cation. wikipedia.org This is also referred to as a contact ion pair.

Outer-sphere complexes involve the electrostatic attraction between the fully hydrated [La(H₂O)₉]³⁺ cation and a chloride ion, with the primary hydration shell of the cation remaining intact. acs.org The ions are separated by at least one layer of solvent molecules.

Experimental evidence from Raman spectroscopy has definitively identified inner-sphere complexes in lanthanum chloride solutions. cdnsciencepub.comresearchgate.net Specifically, the species [LaCl(H₂O)₈]²⁺ and [LaCl₂(H₂O)₆]⁺ have been characterized by their distinct La–Cl vibrational bands. scholaris.cacdnsciencepub.comresearchgate.net Computational studies support these findings, indicating that inner-sphere complexation is energetically more favorable than the formation of outer-sphere complexes. scholaris.cacdnsciencepub.com

Conversely, some studies suggest that chloride predominantly forms outer-sphere complexes with rare earth elements. acs.org Dielectric relaxation spectroscopy studies have detected double-solvent-separated ion pairs (an outer-sphere interaction) and smaller quantities of solvent-shared ion pairs. researchgate.net The formation of either inner- or outer-sphere complexes is largely dependent on factors such as the concentration of chloride ions in the solution.

The formation of lanthanum(III) chloride complexes is a stepwise process, with each step characterized by an equilibrium constant. The first two steps involve the formation of the mono- and dichloro- complexes:

[La(H₂O)₉]³⁺ + Cl⁻ ⇌ [LaCl(H₂O)₈]²⁺ + H₂O (K₀,₁)

[LaCl(H₂O)₈]²⁺ + Cl⁻ ⇌ [LaCl₂(H₂O)₆]⁺ + 2H₂O (K₁,₂)

| Reaction | Constant | log K Value | Reference |

|---|---|---|---|

| [La(H₂O)₉]³⁺ + Cl⁻ ⇌ [LaCl(H₂O)₈]²⁺ + H₂O | log K₀,₁ | -0.56 ± 0.09 | cdnsciencepub.comresearchgate.net |

| [LaCl(H₂O)₈]²⁺ + Cl⁻ ⇌ [LaCl₂(H₂O)₆]⁺ + 2H₂O | log K₁,₂ | -1.2 ± 0.2 | cdnsciencepub.comresearchgate.net |

| Species | Constant | Ionic Strength (mol·dm⁻³) | β Value (mol⁻¹·dm³ or mol⁻²·dm⁶) | Reference |

|---|---|---|---|---|

| LaCl²⁺ | β₁ | 2 | 1 ± 0.2 | acs.orgresearchgate.net |

| 3 | 0.76 ± 0.09 | |||

| 4 | 0.67 ± 0.15 | |||

| LaCl₂⁺ | β₂ | 2 | 0.2 ± 0.1 | acs.orgresearchgate.net |

| 3 | 0.09 ± 0.02 | |||

| 4 | 0.1 ± 0.03 |

The extent of complex formation between lanthanum(III) and chloride ions is highly dependent on the chloride concentration. The lanthanum chloride complexes are considered relatively weak, and their formation is favored at higher chloride concentrations. nih.govacs.org

pH Effects on Lanthanum(III) Complexation (e.g., Hydroxide (B78521) Complex Formation)

The speciation of lanthanum(III) ions in aqueous solutions is significantly influenced by pH. In acidic to neutral conditions, the hydrated La(III) cation, predominantly [La(H₂O)₉]³⁺, is the major species. cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net However, as the pH increases, hydrolysis occurs, leading to the formation of hydroxide complexes.

The primary hydrolysis product is the mononuclear complex, La(OH)²⁺. scholaris.cacdnsciencepub.comresearchgate.net The formation of this complex is favored in the pH range of 3 to 7. cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net Despite its formation, the equilibrium strongly favors the hydrated cation. cdnsciencepub.comscholaris.cacdnsciencepub.comresearchgate.net The stability of this hydroxide complex is characterized by its formation constant (β₁).

Data sourced from multiple studies at an ionic strength of 2 M. scholaris.cacdnsciencepub.comresearchgate.net

As the pH continues to rise into the alkaline region (pH > 9), further hydrolysis can lead to the precipitation of lanthanum hydroxide, La(OH)₃. researchgate.net The presence of other ligands in the solution can lead to the formation of mixed hydroxy complexes. For instance, in solutions containing terephthalate, the formation of mixed hydroxy-terephthalate species has been observed in alkaline media. mdpi.com Similarly, with malic acid, a hydroxycomplex of La(Mal)(OH) can form at high pH values. mdpi.com The specific nature and stability of these complexes are dependent on the concentration and type of the coordinating ligands present in the solution.

Comparison of Lanthanum(III) Coordination with Other Lanthanides and Actinides

The coordination chemistry of lanthanum(III) shares many similarities with other trivalent lanthanide and actinide ions, primarily due to their common +3 oxidation state and predominantly ionic bonding. diva-portal.orgalchemyst.co.ukchemistnotes.com However, subtle differences arising from electronic configurations and ionic radii lead to distinct coordination behaviors.

Comparison with Other Lanthanides

A key trend governing the coordination chemistry across the lanthanide series is the "lanthanide contraction," which describes the steady decrease in ionic radii with increasing atomic number. bath.ac.uklibretexts.orgalfa-chemistry.com As the first and largest member of the series, lanthanum(III) typically exhibits the highest coordination numbers. bath.ac.uklibretexts.org This trend is evident in a variety of compounds where the coordination number decreases for the smaller, heavier lanthanides. bath.ac.uk

For example, in hydrated nitrate (B79036) complexes, lanthanum forms an 11-coordinate species, [La(NO₃)₃(H₂O)₅], whereas the lanthanides from praseodymium to dysprosium form 10-coordinate complexes, [Ln(NO₃)₃(H₂O)₄]. A similar pattern is observed with the ligand terpyridine (terpy), where lanthanum forms an 11-coordinate complex, [La(terpy)(NO₃)₃(H₂O)₂], the middle lanthanides form 10-coordinate species, and the smallest lanthanides (holmium to lutetium) form 9-coordinate complexes. bath.ac.uk

Illustrative examples of decreasing coordination numbers across the lanthanide series. bath.ac.uk

This preference for higher coordination numbers in early lanthanides like lanthanum is attributed to their larger ionic size, which can accommodate a greater number of ligand donor atoms. alfa-chemistry.com The bonding in lanthanide complexes is primarily electrostatic, with minimal ligand field effects, meaning that coordination geometries are often flexible and determined by steric factors. alchemyst.co.ukbath.ac.uk

Comparison with Actinides

Trivalent lanthanides are often used as non-radioactive proxies for trivalent actinides due to their similar ionic radii and stable +3 oxidation state. cdnsciencepub.comscholaris.ca This results in significant parallels in their coordination chemistry. diva-portal.org However, key differences exist, primarily stemming from the nature of their f-orbitals.

The 5f orbitals of actinides are more spatially extended than the deeply buried 4f orbitals of lanthanides. chemistnotes.com This allows for a greater degree of covalent character in actinide-ligand bonds and can lead to different coordination geometries and complex stabilities. While lanthanides almost exclusively exhibit a +3 oxidation state, earlier actinides can display a wider range of oxidation states (from +2 to +7). chemistnotes.com

General comparison of trivalent lanthanide and actinide properties. chemistnotes.comvedantu.compediaa.com

Advanced Catalytic Applications and Mechanistic Insights

Lanthanum Chloride Heptahydrate as a Lewis Acid Catalyst

As a Lewis acid, this compound functions by accepting an electron pair from an electron-rich atom, typically the oxygen of a carbonyl group. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This fundamental principle underpins its catalytic activity in a wide array of organic reactions.

Activation of Carbonyl Compounds and Facilitation of Carbon-Carbon and Carbon-Oxygen Bond Formation

The primary role of this compound as a Lewis acid catalyst is the activation of carbonyl compounds. stanfordmaterials.com By coordinating to the carbonyl oxygen, it withdraws electron density, which significantly enhances the reactivity of the carbonyl group. This activation is pivotal for the formation of new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds, which are fundamental processes in the construction of complex organic molecules. stanfordmaterials.com

The formation of C-C bonds is exemplified in reactions like the Friedel-Crafts acylation, where the catalyst facilitates the generation of an acylium ion or a highly reactive acylium ion-like species. Similarly, in carbon-oxygen bond formation, such as in esterification or acetal (B89532) formation, the catalyst activates the carbonyl group of a carboxylic acid or an aldehyde, respectively, promoting attack by an alcohol.

Promotion of Selective Reaction Pathways and Enhanced Synthetic Efficiency

Beyond simply accelerating reactions, this compound often promotes selective reaction pathways. Its moderate Lewis acidity, compared to stronger Lewis acids like aluminum chloride, can lead to higher selectivity and reduced side reactions. This controlled reactivity is a significant advantage in complex syntheses where multiple reactive sites are present. The use of this compound can thus lead to enhanced synthetic efficiency by improving yields, reducing reaction times, and simplifying purification processes. stanfordmaterials.com

Specific Catalytic Transformations

The utility of this compound as a Lewis acid catalyst is demonstrated in several important organic synthesis reactions.

Organic Synthesis Reactions:

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the attachment of alkyl or acyl groups to an aromatic ring. This compound has been shown to be an effective catalyst for these reactions. stanfordmaterials.com In Friedel-Crafts acylation, the catalyst activates the acylating agent (e.g., an acyl chloride or anhydride), facilitating the electrophilic attack on the aromatic ring. Research has shown that lanthanum chloride can catalyze the acylation of various aromatic compounds.

Table 1: this compound Catalyzed Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Anisole | Acetic Anhydride | p-Methoxyacetophenone | High | researchgate.netnih.gov |

| Toluene | Benzoyl Chloride | 4-Methylbenzophenone | Good | stanfordmaterials.com |

This table is interactive. Click on the headers to sort the data.

The data indicates that this compound can effectively catalyze the acylation of both activated and simple aromatic rings with different acylating agents, leading to the formation of valuable ketone products.

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. Lewis acid catalysis plays a crucial role in accelerating these reactions and controlling their stereoselectivity. This compound has been utilized as a catalyst to promote Diels-Alder reactions by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the reaction with the diene. stanfordmaterials.com

Studies have demonstrated the effectiveness of lanthanide chlorides, including lanthanum chloride, in catalyzing the Diels-Alder reaction between various dienes and dienophiles.

Table 2: this compound Catalyzed Diels-Alder Reactions

| Diene | Dienophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Butadiene | Maleic Anhydride | 4-Cyclohexene-1,2-dicarboxylic anhydride | Satisfactory | carlroth.com |

| Isoprene | Maleic Anhydride | 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride | Good | nih.gov |

This table is interactive. Click on the headers to sort the data.

These examples highlight the utility of this compound in promoting the formation of cyclic compounds through the Diels-Alder reaction, a key transformation in the synthesis of natural products and other complex molecules.

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone. khanacademy.orgmasterorganicchemistry.comlibretexts.org The reaction can be catalyzed by either acid or base. libretexts.org In base-catalyzed reactions, an enolate is formed which then acts as a nucleophile. khanacademy.org Heating the initial aldol addition product with a base can lead to the elimination of a water molecule to form the more stable, conjugated aldol condensation product. masterorganicchemistry.com

While specific studies detailing the use of this compound as the primary catalyst for aldol condensations are not extensively covered in the provided search results, its established role as a mild Lewis acid in other condensation reactions suggests its potential applicability. Lewis acids can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by an enol or enolate.

Knoevenagel Condensation for Substituted Alkene Preparation

Lanthanum(III) chloride heptahydrate serves as an effective catalyst for the Knoevenagel condensation, a reaction that produces substituted alkenes. sigmaaldrich.comresearchgate.net This method is particularly noteworthy for its efficiency under solvent-free conditions. researchgate.net The reaction involves the condensation of aldehydes with active methylene (B1212753) compounds. researchgate.net

A systematic investigation into this application has demonstrated its broad applicability with various aldehydes and active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate. researchgate.netresearchgate.net The reactions are typically conducted by heating a mixture of the aldehyde, the active methylene compound, and a catalytic amount of this compound. researchgate.net The solid product can often be isolated by simple workup procedures, such as dissolving in a solvent like ethyl acetate (B1210297) and washing with water. researchgate.net

The reactivity of the active methylene compounds in these condensations generally follows the order of their acidity and the electron-withdrawing power of the attached groups. researchgate.net

Table 1: Knoevenagel Condensation of Various Aldehydes with Active Methylene Compounds Catalyzed by LaCl₃·7H₂O

| Aldehyde | Active Methylene Compound | Reaction Time (h) | Yield (%) |

| 3,4,5-Trimethoxybenzaldehyde | Ethyl cyanoacetate | 2 | 95 |

| 4-Chlorobenzaldehyde | Malononitrile | 1 | 98 |

| Benzaldehyde | Malononitrile | 1.5 | 96 |

| Cinnamaldehyde | Ethyl cyanoacetate | 3 | 92 |

This table is a representation of typical results and may not reflect the full scope of published data.

Synthesis of 1H-Indole-2,3-diones

Lanthanum(III) chloride heptahydrate has been successfully employed as a catalyst in the synthesis of 1H-indole-2,3-diones from the reaction of anilines with oxalic acid. sigmaaldrich.com This transformation is efficiently carried out under microwave-assisted, solvent-free conditions, highlighting a green chemistry approach. sigmaaldrich.comiau.ir The use of microwave irradiation often leads to shorter reaction times and improved yields compared to conventional heating methods.

Synthesis of Highly Functionalized Piperidine (B6355638) Derivatives

The synthesis of highly functionalized piperidine derivatives can be achieved through a one-pot condensation reaction involving 1,3-dicarbonyl compounds, anilines, and aromatic aldehydes, with lanthanum(III) chloride heptahydrate acting as the catalyst. sigmaaldrich.com Piperidine and its derivatives are significant structural motifs found in many biologically active compounds and natural products. nih.gov The ability to construct these complex molecules in a single step from readily available starting materials is a testament to the catalytic efficacy of lanthanum chloride.

Conversion of Aldehydes to Acetals

Lanthanum trichloride (B1173362) is recognized as a mild Lewis acid catalyst for the conversion of aldehydes to acetals. wikipedia.org Acetalization is a common and crucial method for protecting carbonyl groups in aldehydes and ketones during multi-step organic syntheses. nih.gov Traditionally, this protection is achieved using alcohols in the presence of strong acid catalysts, which can be corrosive and incompatible with acid-sensitive functional groups. nih.gov The use of a mild Lewis acid like lanthanum chloride provides a gentler alternative. wikipedia.orgcymitquimica.com The reaction involves the treatment of an aldehyde or ketone with an alcohol or a diol. masterorganicchemistry.com While acetals are stable under neutral or basic conditions, they can be readily converted back to the original carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com

The process of forming cyclic acetals, which are often more stable, involves reacting a polyol with an aldehyde or ketone. google.com

One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

This compound has proven to be an efficient catalyst in the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, also known as DHPMs. sigmaaldrich.comresearchgate.netresearchgate.net This multicomponent reaction, famously known as the Biginelli reaction, involves the condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. researchgate.net

This method offers significant advantages over classical Biginelli conditions, which often require harsh acidic environments and prolonged reaction times. researchgate.net With this compound as the catalyst, the reaction proceeds smoothly in ethanol, providing good to excellent yields ranging from 56% to 97%. researchgate.netresearchgate.net The straightforward procedure and high efficiency make this a valuable and practical synthetic protocol. capes.gov.brscirp.org

Table 2: LaCl₃·7H₂O Catalyzed Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

| Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | 95 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 92 |

| 4-Methylbenzaldehyde | Methyl acetoacetate | Urea | 89 |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 85 |

This table is a representative summary based on reported yields and may not encompass all published examples.

Hydrogenation and Polymerization Processes

In the realm of hydrogenation, lanthanum-containing catalysts are being explored for their potential, particularly as stabilizing components. sibran.ru For instance, lanthanum oxide is used as a stabilizing component in catalysts for the hydrogenation of heteroatomic compounds found in biofuel. sibran.ru While direct use of this compound in hydrogenation is not detailed, its precursor role to lanthanum oxide is significant. wikipedia.org Lanthanum chloride is also noted to enhance fluid catalytic cracking (FCC) catalysts, which are crucial for converting heavy crude oil into more valuable fuels. wikipedia.org

The role of this compound in polymerization processes is less specifically defined in the provided results. However, Lewis acids are generally known to act as initiators or co-initiators in certain types of polymerization reactions, such as cationic polymerization. Given its Lewis acidic nature, it is plausible that lanthanum chloride could function in this capacity, although specific examples are not provided.

Petrochemical Refining Applications

Lanthanum chloride is a key component in Fluid Catalytic Cracking (FCC) catalysts, which are crucial for converting heavy crude oil into more valuable products like gasoline and diesel fuel. wikipedia.orgmdpi.com The addition of lanthanum enhances the thermal and hydrothermal stability of the zeolite catalysts used in FCC units. This improvement allows refineries to operate at higher temperatures, increasing the cracking efficiency and the yield of desired light olefins. The large ionic radius and high charge density of the La³⁺ ion help to stabilize the zeolite framework, preventing its degradation under the harsh conditions of the FCC process.

Oxidative Chlorination of Methane (B114726) to Chloromethane (B1201357)

Lanthanum chloride (LaCl₃) has been identified as an active, stable, and selective catalyst for the oxidative chlorination of methane to produce chloromethane (methyl chloride). wikipedia.orgacs.orgstevens.edu This process utilizes methane, hydrochloric acid, and oxygen as reactants. wikipedia.org The reaction is significant because it provides a potential route to upgrade natural gas and utilize hydrogen chloride, a common byproduct in industrial chlorination processes. nih.gov

Research has shown that lanthanum-based catalysts, including LaCl₃ and lanthanum oxychloride (LaOCl), can achieve high selectivity for chloromethane, particularly when methane conversion is controlled, for instance, by using an excess of methane in the feed. acs.orgstevens.edu At higher levels of methane conversion, the formation of byproducts such as methylene chloride (dichloromethane), carbon monoxide, and other multiply substituted chloromethanes increases. acs.orgstevens.educhemguide.co.uk

| Catalyst | Conversion Level (XCH₄) | Selectivity for CH₃Cl | Key Byproducts |

|---|---|---|---|

| LaOCl | Low (~10%) | ~80% | CH₂Cl₂, CO |

| LaOCl | Increased (~18%) | Lower (CO yield surpasses CH₃Cl) | CO, CH₂Cl₂, CHCl₃, CCl₄ |

Kinetic studies indicate that the activation of methane in the oxidative chlorination process occurs on the surface of the lanthanum catalyst. acs.org The mechanism involves the catalyst's surface interacting with the reactants, rather than a gas-phase radical reaction, particularly at lower temperatures. nih.gov The degree of chlorination on the catalyst surface is a critical factor influencing selectivity. acs.orgnih.gov A balance must be maintained between the rate of surface chlorination by HCl and the rate of dechlorination through reactions with methane and oxygen to control the formation of desired products versus unwanted byproducts like carbon oxides. acs.orgnih.gov The surface hydroxyl groups can react with HCl to form surface chlorine species and water, which is a key step in regenerating the active sites. nih.gov

A key mechanistic proposal for the lanthanum-catalyzed oxidative chlorination of methane involves the formation of a transient hypochlorite (B82951) (OCl⁻) anion as the active species responsible for the initial activation of methane. acs.orgstevens.edu This intermediate is formed by the oxidation of chloride ions (Cl⁻) in the LaOCl or LaCl₃ structure by molecular oxygen. acs.orgstevens.edu In this proposed mechanism, the La³⁺ ion facilitates the reaction without changing its oxidation state. nih.gov The dissociative adsorption of oxygen onto a terminal surface chloride leads to the formation of the surface hypochlorite, where chlorine's formal oxidation state changes from -1 to +1, creating an electrophilic chlorine atom that can then react with methane. nih.gov This transient species is highly reactive and is believed to be central to the catalytic cycle. nih.gov

Coordination Chemistry and Reactivity in Catalysis

The catalytic activity of lanthanum chloride is deeply rooted in its coordination chemistry. As a hard Lewis acid, the La³⁺ ion readily interacts with hard donor atoms like oxygen and nitrogen, which is a key feature in its ability to form complexes and act as a catalyst. liverpool.ac.uknovapublishers.com

Formation of Complexes with Diverse Ligands

Lanthanum(III) ions are known to form stable coordination complexes with a wide variety of organic and inorganic ligands. researchgate.net This versatility is due to the electrostatic and non-directional nature of the bonding between the large La³⁺ ion and the ligands. liverpool.ac.uk It can form complexes with simple solvent molecules like water and tetrahydrofuran (B95107) (THF), as well as with more complex organic molecules such as 1,10-phenanthroline (B135089) (phen), 2,2'-bipyridine (B1663995) (bipy), and various multidentate ligands. academie-sciences.fracademie-sciences.frnih.gov For example, with THF, lanthanum chloride forms a polymeric complex with the stoichiometry [LaCl₃(thf)₂], where the lanthanum center is eight-coordinate. academie-sciences.fr

Flexibility in Coordination Numbers (6 to 9) and Geometries

A defining characteristic of lanthanum's coordination chemistry is its flexibility in coordination number and geometry. novapublishers.com Due to its large ionic radius, the La³⁺ ion can accommodate a variable number of ligands in its primary coordination sphere. liverpool.ac.ukresearchgate.net While coordination numbers typically range from 6 to 9, they can extend up to 12 with certain ligands. academie-sciences.fracademie-sciences.frlibretexts.org

This flexibility leads to diverse coordination geometries, which are often irregular and primarily dictated by steric factors rather than electronic effects. liverpool.ac.uk For instance, in aqueous solutions, the La³⁺ ion is believed to have a coordination number of 9, forming a tricapped trigonal prismatic [La(H₂O)₉]³⁺ complex. academie-sciences.frlibretexts.org In the complex [LaCl₃(thf)₂], the lanthanum ion exhibits an eight-coordinate, square antiprismatic geometry. academie-sciences.fr This structural adaptability is crucial for its catalytic function, allowing the metal center to readily bind, activate, and release substrates and products.

| Complex Formula | Coordination Number | Geometry | Reference |

|---|---|---|---|

| [La(H₂O)₉]³⁺ | 9 | Tricapped Trigonal Prismatic | academie-sciences.frlibretexts.org |

| [LaCl₃(thf)₂] | 8 | Square Antiprismatic | academie-sciences.fr |

| [La(NO₃)₃(H₂O)₅]·H₂O | 11 | - | academie-sciences.fr |

| [La(phen)₂(NO₃)₃] | 10 | - | academie-sciences.fr |

Environmental Remediation and Adsorption Processes

Removal of Other Pollutants

Beyond its primary use in phosphate (B84403) removal, lanthanum chloride and related lanthanum compounds serve as catalysts in processes designed to neutralize common air pollutants.